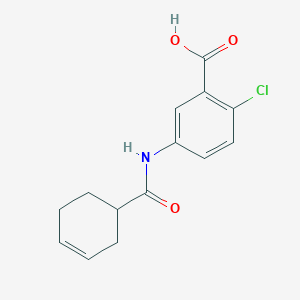
Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone, also known as OPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. OPM is a member of the cathinone family of compounds and has been found to exhibit stimulant properties, similar to other cathinones. In
Wirkmechanismus
Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone acts as a reuptake inhibitor for dopamine and norepinephrine, preventing their reabsorption into the presynaptic neuron and increasing their concentration in the synaptic cleft. This leads to enhanced neurotransmission and increased activity in the brain.
Biochemical and Physiological Effects:
This compound has been found to increase heart rate and blood pressure, similar to other stimulant compounds. It also increases locomotor activity and induces hyperthermia. Additionally, this compound has been found to increase the release of corticotropin-releasing hormone, a hormone involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its relatively low cost compared to other research compounds. Additionally, its stimulant properties make it a useful tool for studying the effects of dopamine and norepinephrine on behavior and cognition. However, its potential for abuse and lack of research on its long-term effects are limitations that should be considered when using this compound in research.
Zukünftige Richtungen
There are several future directions for Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone research, including its potential use in the treatment of mood disorders, its effects on learning and memory, and its potential as a tool for studying the dopamine and norepinephrine systems in the brain. Additionally, further research is needed to determine the long-term effects of this compound use and its potential for abuse.
Synthesemethoden
Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-piperidin-4-ylpyrrolidine with oxanone in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to enhanced cognitive function and improved memory retention. Additionally, this compound has been found to exhibit antidepressant and anxiolytic properties, making it a promising candidate for the treatment of mood disorders.
Eigenschaften
IUPAC Name |
oxan-2-yl-(2-piperidin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c18-15(14-5-1-2-11-19-14)17-10-3-4-13(17)12-6-8-16-9-7-12/h12-14,16H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSOTTABVGCWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)N2CCCC2C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]benzoic acid](/img/structure/B7559840.png)
![2-Methyl-3-[methyl-(6-propan-2-ylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B7559844.png)
![2-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559847.png)
![4-[[methyl-[(E)-2-methylpent-2-enoyl]amino]methyl]benzoic acid](/img/structure/B7559867.png)


![3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559886.png)


![[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)

![N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine](/img/structure/B7559926.png)
![2-[1-Adamantylmethyl(methyl)amino]propanoic acid](/img/structure/B7559937.png)
